(S)-3,3-Dimethylazetidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

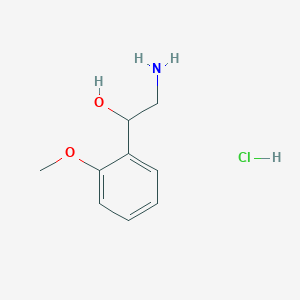

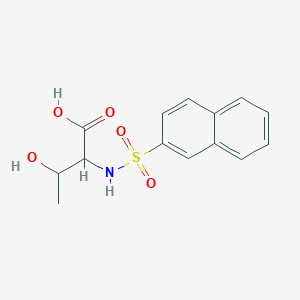

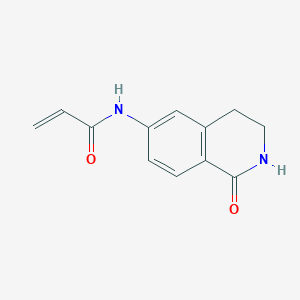

(S)-3,3-Dimethylazetidine-2-carboxylic acid, also known as DMAZC, is an organic compound with the molecular formula C6H10NO2. It is a cyclic secondary amine and a structural isomer of the amino acid glutamic acid. DMAZC is a component of many natural products, including pheromones, hormones, and neurotransmitters, and has been identified as a key intermediate in the synthesis of many pharmaceuticals. It is also used in the synthesis of other compounds, such as amino acids, peptides, and antibiotics.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives involves reducing γ-chloro-α-(N-alkylimino)esters by sodium cyanoborohydride in methanol, showcasing a method for obtaining sterically hindered α-amino acids. This process highlights the compound's role as a building block in organic synthesis, particularly for creating complex molecular structures with specific functionalities. The potential applications of these derivatives in medicinal chemistry and drug design are significant due to their structural uniqueness and ability to introduce steric hindrance, which can affect the biological activity of the molecules they are part of (Kimpe, Boeykens, & Tourwé, 1998).

Molecular Recognition and Bonding

Research into intermolecular hydrogen bonding involving carboxylic acids reveals insights into molecular recognition processes. The study of acid−amide intermolecular hydrogen bonding, for instance, demonstrates how dimethylbutynoic acid can form hydrogen-bonded dimers, offering a glimpse into the interactions that underpin complex biological structures and functions. This understanding is crucial for the design of new pharmaceuticals and materials with tailored properties (Wash, Maverick, Chiefari, & Lightner, 1997).

Enzymatic Activity and Biochemistry

A profound example of enzymatic proficiency is demonstrated by orotidine 5'-phosphate decarboxylase, which enhances the reaction rate by a factor of 10^17. Understanding the mechanisms of such enzymes, which can include substrates or structural analogs like 3,3-dimethylazetidine-2-carboxylic acid, provides valuable insights into biological catalysis and the potential for designing enzyme inhibitors or mimetics for therapeutic applications (Radzicka & Wolfenden, 1995).

Chemosensors and Bioimaging

The development of chemosensors for the detection of metal ions in biological systems is an emerging area of research. For example, fluorescence turn-on chemosensors utilize molecular aggregation to activate fluorescence for the sensitive detection of ions like Al(3+) in living cells. Compounds with structural features similar to 3,3-dimethylazetidine-2-carboxylic acid can be integral to these sensors, providing the scaffold for binding metal ions and indicating their presence through fluorescent signals. This technology has applications in environmental monitoring, medical diagnostics, and biological research (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).

properties

IUPAC Name |

(2S)-3,3-dimethylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQHNYKQPOONLR-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@@H]1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3-Dimethylazetidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)